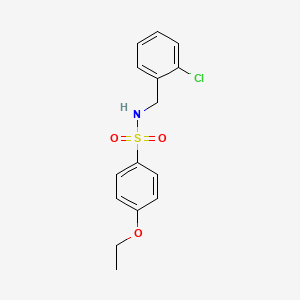N-(2-chlorobenzyl)-4-ethoxybenzenesulfonamide
CAS No.: 565210-60-8
Cat. No.: VC7338923
Molecular Formula: C15H16ClNO3S
Molecular Weight: 325.81
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 565210-60-8 |
|---|---|
| Molecular Formula | C15H16ClNO3S |
| Molecular Weight | 325.81 |
| IUPAC Name | N-[(2-chlorophenyl)methyl]-4-ethoxybenzenesulfonamide |
| Standard InChI | InChI=1S/C15H16ClNO3S/c1-2-20-13-7-9-14(10-8-13)21(18,19)17-11-12-5-3-4-6-15(12)16/h3-10,17H,2,11H2,1H3 |
| Standard InChI Key | CKAXEHANEZOTLQ-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of N-(2-chlorobenzyl)-4-ethoxybenzenesulfonamide comprises a benzenesulfonamide core substituted with an ethoxy group at the para position and a 2-chlorobenzyl group attached via the sulfonamide nitrogen. The ethoxy group (-OCH₂CH₃) introduces electron-donating properties, which may influence the compound’s solubility and reactivity, while the 2-chlorobenzyl moiety contributes steric bulk and potential halogen-bonding interactions .
Key physicochemical parameters inferred from related compounds include:
The sulfonamide group (-SO₂NH-) enables hydrogen bonding, a critical feature for interactions with biological targets such as enzymes or receptors .
Synthetic Pathways and Optimization
General Synthesis Strategy
The synthesis of N-(2-chlorobenzyl)-4-ethoxybenzenesulfonamide likely follows a two-step procedure common to sulfonamide derivatives:
-
Sulfonylation: Reaction of 4-ethoxybenzenesulfonyl chloride with 2-chlorobenzylamine in the presence of a base (e.g., triethylamine) to form the sulfonamide bond.
-
Purification: Isolation via recrystallization or column chromatography to achieve high purity .
Reaction Conditions:
-
Solvent: Dichloromethane or tetrahydrofuran.
-
Temperature: Room temperature to 50°C.
Industrial Scalability
Industrial production would require optimization for cost and efficiency. Continuous flow reactors could enhance reaction control, while green chemistry principles (e.g., solvent recycling) might reduce environmental impact. Challenges include managing the reactivity of the sulfonyl chloride intermediate and ensuring minimal residual solvents in the final product.
Molecular Interactions and Mechanism of Action
Enzyme Inhibition
The sulfonamide group acts as a hydrogen bond donor/acceptor, enabling competitive inhibition of enzymes. For instance:
-
Dihydrofolate reductase (DHFR): Sulfonamides mimic p-aminobenzoic acid (PABA), disrupting folate synthesis .
-
Carbonic anhydrase IX: Overexpressed in tumors, this enzyme is inhibited by sulfonamides, impairing tumor cell survival .
Receptor Antagonism
Halogenated aromatic groups (e.g., 2-chlorobenzyl) enhance binding to G-protein-coupled receptors (GPCRs) such as CCR2 and CCR9, which are implicated in inflammatory diseases . The title compound’s structure suggests potential as a chemokine receptor antagonist, though experimental validation is needed.
Future Directions and Research Gaps
Despite the promising features of N-(2-chlorobenzyl)-4-ethoxybenzenesulfonamide, significant gaps remain:
-
Synthetic Optimization: Developing one-pot methodologies to improve yield and purity.
-
Target Identification: High-throughput screening to elucidate precise biological targets.
-
In Vivo Studies: Evaluating pharmacokinetics and toxicity in animal models.
Collaborative efforts between synthetic chemists and pharmacologists will be essential to advance this compound toward clinical relevance.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume